molecular formula C11H7BrN2O B3041272 2-Amino-5-(4-bromophenyl)furan-3-carbonitrile CAS No. 26454-86-4

2-Amino-5-(4-bromophenyl)furan-3-carbonitrile

Cat. No.: B3041272
CAS No.: 26454-86-4
M. Wt: 263.09 g/mol
InChI Key: OPAVHIMDYMQERE-UHFFFAOYSA-N
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Description

2-Amino-5-(4-bromophenyl)furan-3-carbonitrile is an organic compound with the molecular formula C11H7BrN2O. It is a furan derivative, characterized by the presence of an amino group at the 2-position, a bromophenyl group at the 5-position, and a nitrile group at the 3-position of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-bromophenyl)furan-3-carbonitrile typically involves the reaction of malononitrile with phenacyl bromide and p-bromobenzaldehyde in the presence of a base such as potassium hydroxide (KOH) in ethanol at room temperature. The reaction proceeds through a series of steps, including C-alkylation, Knoevenagel condensation, and cyclization to form the furan ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(4-bromophenyl)furan-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The furan ring and the amino group can participate in oxidation and reduction reactions, respectively.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Scientific Research Applications

2-Amino-5-(4-bromophenyl)furan-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-bromophenyl)furan-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

    2-Amino-4-benzoyl-5-(4-bromophenyl)furan-3-carbonitrile: This compound is structurally similar but contains a benzoyl group instead of a nitrile group.

    2-Amino-5-phenylfuran-3-carbonitrile: This compound lacks the bromine atom, which can significantly alter its chemical properties and reactivity.

Uniqueness: 2-Amino-5-(4-bromophenyl)furan-3-carbonitrile is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. Additionally, the combination of the amino, nitrile, and bromophenyl groups provides a unique set of functional groups that can interact with biological targets in diverse ways .

Properties

IUPAC Name

2-amino-5-(4-bromophenyl)furan-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c12-9-3-1-7(2-4-9)10-5-8(6-13)11(14)15-10/h1-5H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAVHIMDYMQERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(O2)N)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254928
Record name 2-Amino-5-(4-bromophenyl)-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26454-86-4
Record name 2-Amino-5-(4-bromophenyl)-3-furancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26454-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(4-bromophenyl)-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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